molecular formula C17H25NO4 B14441233 1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one CAS No. 73608-62-5

1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one

Cat. No.: B14441233
CAS No.: 73608-62-5
M. Wt: 307.4 g/mol
InChI Key: DDAVSDCFCRCGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one is a synthetic organic compound that features a piperidinone core substituted with trimethyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one typically involves the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using 3,4,5-trimethoxybenzyl chloride as the starting material.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinone core to a piperidine ring.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyamphetamine: A compound with a similar trimethoxyphenyl group but different core structure.

    1-(2,4,5-Trimethylphenyl)ethanone: Another compound with a trimethylphenyl group but different functional groups.

Uniqueness

1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one is unique due to its combination of a piperidinone core with both trimethyl and trimethoxyphenyl substitutions, which confer distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73608-62-5

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

1,5,5-trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one

InChI

InChI=1S/C17H25NO4/c1-17(2)10-18(3)12(9-15(17)19)11-7-13(20-4)16(22-6)14(8-11)21-5/h7-8,12H,9-10H2,1-6H3

InChI Key

DDAVSDCFCRCGSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(CC1=O)C2=CC(=C(C(=C2)OC)OC)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.